molecular formula C9H20N2O B8275676 2-Amino-N-(1-methylhexyl)acetamide

2-Amino-N-(1-methylhexyl)acetamide

Cat. No. B8275676
M. Wt: 172.27 g/mol
InChI Key: XZRPLKUIHFAAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(1-methylhexyl)acetamide is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-(1-methylhexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(1-methylhexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-N-(1-methylhexyl)acetamide

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-amino-N-heptan-2-ylacetamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7,10H2,1-2H3,(H,11,12)

InChI Key

XZRPLKUIHFAAFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrate (1.14 g; 22.8 mmol) and N-(1-methylhexyl)-2-phthalimidoacetamide (6.9 g; 22.8 mmol) in ethanol (50ml) was heated under reflux for 1 hour. It was then cooled to room temperature and evaporated in vacuo (Buchi, r.t.; then oil-pump, 0.5 mm/r.t./10 min.). The resultant semi-solid mixture was treated with dilutesulphuric acid (0.5 N; 85 ml) pre-cooled to 5°. The mixture was cooled to 0°, filtered and the precipitate mixed with more of the acid (2 N; 3×20 ml). The filtrate was kept in the refrigerator overnight and then filtered once more. After basification with sodium hydroxide solution (5 N; 40 ml), the mixture was extracted with dichloromethane (3×50 ml), the extracts dried (sodium sulphate) and evaporated in vacuo. The resultant oil was dried at 0.5 mm./r.t./0.5 h. T.l.c. (silica; chloroform:methanol: 3:2): 1 major spot, Rf. ca 0.5. I.v. and n.m.r. spectra were consistent with the structure. The product was purified as its hydrogen succinate.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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